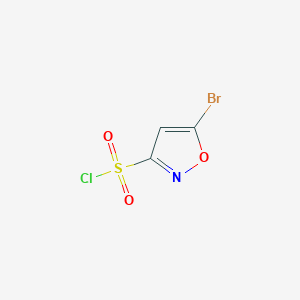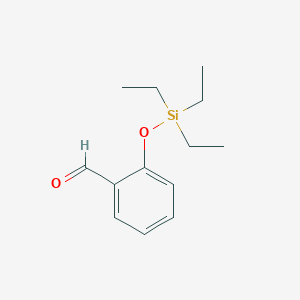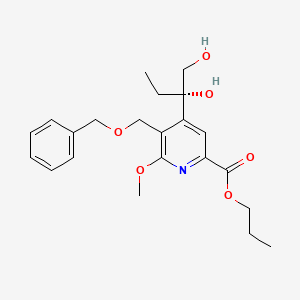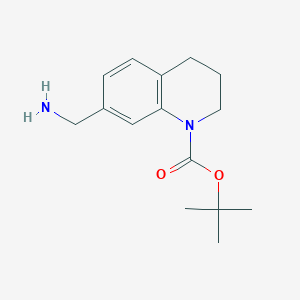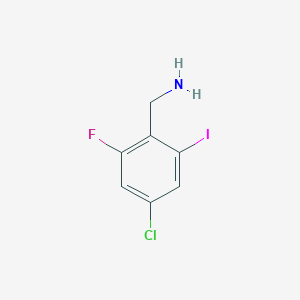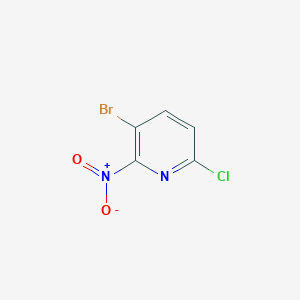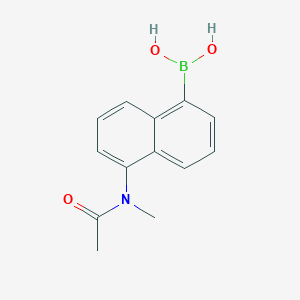
(5-(N-Methylacetamido)naphthalen-1-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(N-Methylacetamido)naphthalen-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a naphthalene ring substituted with a boronic acid group and an N-methylacetamido group, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(N-Methylacetamido)naphthalen-1-yl)boronic acid typically involves the introduction of the boronic acid group onto a naphthalene derivative. One common method is the borylation of a naphthalene precursor using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The N-methylacetamido group can be introduced through acylation reactions using N-methylacetamide and appropriate coupling agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-(N-Methylacetamido)naphthalen-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling, where it reacts with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF are typical in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-(N-Methylacetamido)naphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be utilized in the development of fluorescent probes and sensors for biological imaging and detection.
Industry: The compound is used in the production of advanced materials, including polymers and electronic devices
Mechanism of Action
The mechanism of action of (5-(N-Methylacetamido)naphthalen-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in sensing applications, where the compound can interact with specific target molecules and produce a detectable signal. The boronic acid group plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-boronic acid: A simpler analog without the N-methylacetamido group.
(4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid: A structurally related compound with additional aromatic substitution.
Uniqueness
(5-(N-Methylacetamido)naphthalen-1-yl)boronic acid is unique due to the presence of both the boronic acid and N-methylacetamido groups, which confer distinct reactivity and functional properties. This combination allows for versatile applications in various fields, from organic synthesis to biological sensing.
Properties
CAS No. |
882527-39-1 |
|---|---|
Molecular Formula |
C13H14BNO3 |
Molecular Weight |
243.07 g/mol |
IUPAC Name |
[5-[acetyl(methyl)amino]naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C13H14BNO3/c1-9(16)15(2)13-8-4-5-10-11(13)6-3-7-12(10)14(17)18/h3-8,17-18H,1-2H3 |
InChI Key |
HXSQPKSUVPBVBY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=CC=C(C2=CC=C1)N(C)C(=O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


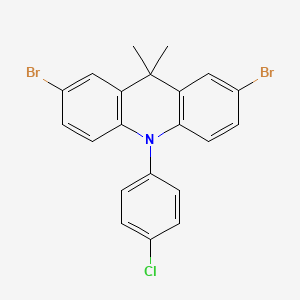
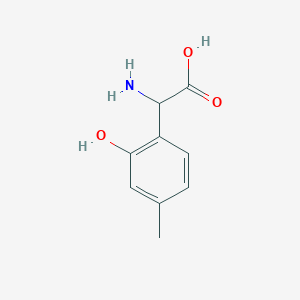
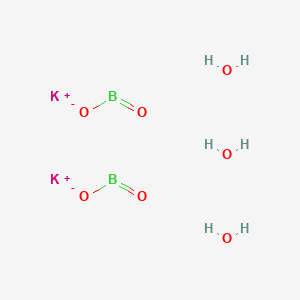
![4-(4-Oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12972939.png)
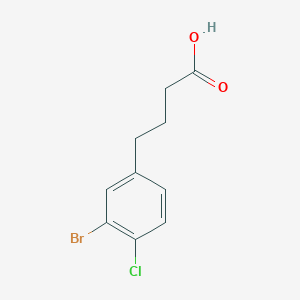
![(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanamine](/img/structure/B12972945.png)
